1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
The compound “1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one” is a complex organic molecule. It is related to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds are of interest in the field of medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of related compounds involves a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given its multiple ring systems and functional groups. The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve a series of steps, including the formation of amide, amine, carbonyl, azide, and alkyne reactive centers .Scientific Research Applications
5-HT2 Antagonist Activity
Compounds structurally related to the specified chemical have been synthesized and tested for their antagonist activity against 5-HT2 receptors. For example, bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives exhibited significant 5-HT2 antagonist activity, surpassing that of ritanserin in some instances without showing alpha 1 antagonist activity in vivo (Watanabe et al., 1992).
Potential Antihypertensive Agents
A series of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties were prepared and tested for their antihypertensive activity. Among them, specific compounds showed promising activity, indicating their potential as antihypertensive agents (Bayomi et al., 1999).
Antimicrobial Applications
Derivatives similar in structure have demonstrated antimicrobial activities against various microorganisms. For instance, novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other heterocyclic derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety exhibited moderate effects against some bacterial and fungal species (Abdel‐Aziz et al., 2008). Additionally, thiophene-based heterocycles, including [1,2,4]triazolo[1,5-α]pyrimidine and benzimidazo[1,2-a]pyrimidine derivatives, showed potent antimicrobial properties, with some compounds being more effective than standard drugs against specific fungi (Mabkhot et al., 2016).
Antitumor Activities
Compounds with related structures have also been investigated for their antitumor properties. Novel enaminones and their derivatives were synthesized and tested for cytotoxic effects against human breast and liver carcinoma cell lines, showing comparable inhibition effects to those of 5-fluorouracil, a standard cancer treatment (Riyadh, 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O/c1-19(2,3)18(28)26-10-8-25(9-11-26)16-15-17(22-12-21-16)27(24-23-15)14-6-4-13(20)5-7-14/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUYBFJIOIQUBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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